Menin-MLL inhibitor-25
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Menin-MLL inhibitor-25 is a small molecule designed to inhibit the interaction between menin and mixed-lineage leukemia (MLL) proteins. By blocking this interaction, this compound aims to disrupt the oncogenic activity of MLL fusion proteins, offering a promising therapeutic strategy for acute myeloid leukemia and other related malignancies .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Menin-MLL inhibitor-25 involves multiple steps, including the formation of key intermediates and their subsequent coupling reactions. The process typically starts with the preparation of a core scaffold, followed by functionalization to introduce specific substituents that enhance the compound’s binding affinity and selectivity for the menin-MLL interaction site . Common reagents used in these reactions include various organic solvents, catalysts, and protecting groups to ensure the desired chemical transformations occur efficiently .
Industrial Production Methods: Industrial production of this compound involves scaling up the laboratory synthesis protocols to accommodate larger batch sizes. This requires optimization of reaction conditions, purification processes, and quality control measures to ensure the final product meets stringent pharmaceutical standards . Techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry are often employed to monitor the purity and identity of the compound throughout the production process .
Analyse Chemischer Reaktionen
Types of Reactions: Menin-MLL inhibitor-25 primarily undergoes substitution reactions during its synthesis, where specific functional groups are introduced or modified to enhance its biological activity . Additionally, it may undergo oxidation and reduction reactions to achieve the desired oxidation state of certain moieties within the molecule .
Common Reagents and Conditions: Common reagents used in the synthesis of this compound include organic solvents like dichloromethane and dimethylformamide, catalysts such as palladium on carbon, and various protecting groups to safeguard reactive sites during intermediate steps . Reaction conditions typically involve controlled temperatures, inert atmospheres, and precise stoichiometric ratios to ensure high yields and purity .
Major Products: The major product of these reactions is this compound itself, characterized by its high affinity and selectivity for the menin-MLL interaction site . By disrupting this interaction, the compound effectively inhibits the oncogenic activity of MLL fusion proteins, leading to potential therapeutic benefits in leukemia treatment .
Wissenschaftliche Forschungsanwendungen
Menin-MLL inhibitor-25 has shown significant promise in various scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry .
Chemistry: In chemistry, this compound serves as a valuable tool for studying protein-protein interactions and the development of small molecule inhibitors. Its synthesis and optimization provide insights into the design principles of effective therapeutic agents targeting specific molecular interactions .
Biology: In biological research, this compound is used to investigate the role of menin-MLL interactions in cellular processes and disease progression. Studies have demonstrated its ability to inhibit the proliferation of leukemia cells and induce differentiation, offering a potential therapeutic strategy for treating MLL-rearranged leukemias .
Medicine: In medicine, this compound is being explored as a targeted therapy for acute myeloid leukemia and other malignancies driven by MLL rearrangements or NPM1 mutations . Clinical trials have shown promising results, with the compound demonstrating efficacy in reducing tumor burden and improving patient outcomes .
Industry: Its development and commercialization could lead to new treatment options for patients with specific genetic profiles, addressing unmet medical needs in oncology .
Wirkmechanismus
Menin-MLL inhibitor-25 exerts its effects by specifically binding to the menin protein, thereby blocking its interaction with MLL fusion proteins . This disruption prevents the recruitment of MLL to chromatin, inhibiting the transcriptional activation of oncogenes such as HOXA9 and MEIS1, which are critical for leukemia cell proliferation and survival . By targeting this pathway, this compound effectively reverses the oncogenic activity of MLL fusion proteins, leading to the differentiation and apoptosis of leukemia cells .
Vergleich Mit ähnlichen Verbindungen
Menin-MLL inhibitor-25 is part of a broader class of menin inhibitors that target the menin-MLL interaction. Similar compounds include SNDX-5613 (revumenib), KO-539 (ziftomenib), and DS-1594a .
Comparison:
SNDX-5613 (revumenib): Demonstrates high efficacy in clinical trials, particularly in patients with KMT2A rearrangements.
KO-539 (ziftomenib): Shows promising results in reducing tumor burden and improving patient outcomes.
DS-1594a: A novel, potent inhibitor with well-optimized drug properties for treating hematologic malignancies.
Uniqueness: this compound stands out due to its specific binding affinity and selectivity for the menin-MLL interaction site, offering a targeted approach to treating MLL-rearranged leukemias . Its development represents a significant advancement in the field of targeted therapies, providing new hope for patients with these challenging malignancies .
Eigenschaften
Molekularformel |
C28H28FN7 |
---|---|
Molekulargewicht |
481.6 g/mol |
IUPAC-Name |
4-[3-[[4-[4-amino-5-(4-fluorophenyl)pyrrolo[2,3-d]pyrimidin-7-yl]piperidin-1-yl]methyl]azetidin-1-yl]benzonitrile |
InChI |
InChI=1S/C28H28FN7/c29-22-5-3-21(4-6-22)25-17-36(28-26(25)27(31)32-18-33-28)24-9-11-34(12-10-24)14-20-15-35(16-20)23-7-1-19(13-30)2-8-23/h1-8,17-18,20,24H,9-12,14-16H2,(H2,31,32,33) |
InChI-Schlüssel |
ZDVWOCJIBVEFQH-UHFFFAOYSA-N |
Kanonische SMILES |
C1CN(CCC1N2C=C(C3=C(N=CN=C32)N)C4=CC=C(C=C4)F)CC5CN(C5)C6=CC=C(C=C6)C#N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.